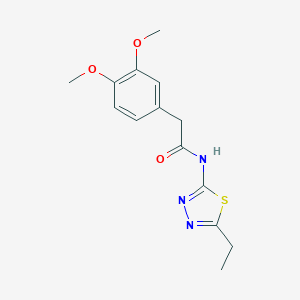
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, also known as ETYA, is a synthetic compound that has been widely studied for its potential use in scientific research. ETYA is a member of the thiadiazole family of compounds, which have been shown to have a variety of biological activities.
科学的研究の応用
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the study of cancer, as this compound has been shown to have anti-tumor activity in vitro and in vivo. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of the neurotransmitter acetylcholine.
作用機序
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. This compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory activities, this compound has been shown to inhibit the activity of nitric oxide synthase (NOS), an enzyme that is involved in the production of nitric oxide, a signaling molecule that plays a role in the regulation of blood pressure and immune function. This compound has also been shown to inhibit the activity of lipoxygenase (LOX), an enzyme that is involved in the production of leukotrienes, which play a role in the regulation of inflammation and immune function.
実験室実験の利点と制限
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified to a high degree of purity. This compound is also relatively stable, which makes it suitable for use in long-term experiments. However, there are also limitations to the use of this compound in lab experiments. For example, it has a relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are many future directions for research on 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide. One area of interest is in the development of new synthetic derivatives of this compound that may have improved biological activity or pharmacokinetic properties. Another area of interest is in the study of the mechanism of action of this compound, which may provide insights into the development of new therapies for cancer, Alzheimer's disease, and other conditions. Finally, there is a need for further studies to determine the safety and efficacy of this compound in animal models and humans.
合成法
The synthesis of 2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide involves the reaction of 3,4-dimethoxyphenylacetic acid with thiosemicarbazide, followed by cyclization with ethyl chloroacetate. The resulting compound is then treated with sodium hydroxide to yield the final product, this compound. The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure the purity of the final product.
特性
分子式 |
C14H17N3O3S |
|---|---|
分子量 |
307.37 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C14H17N3O3S/c1-4-13-16-17-14(21-13)15-12(18)8-9-5-6-10(19-2)11(7-9)20-3/h5-7H,4,8H2,1-3H3,(H,15,17,18) |
InChIキー |
RXTBKDSPWVFTEH-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CC2=CC(=C(C=C2)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(6-chloro-1,3-benzodioxol-5-yl)methyl]acetamide](/img/structure/B270637.png)
![7-methyl-6-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B270638.png)
![N-{3-[(cyclopropylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B270639.png)
![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![N-(11H-dibenzo[b,e][1,4]dioxepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B270647.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![N-[2-(1-adamantyloxy)ethyl]-2-hydroxybenzamide](/img/structure/B270653.png)
![2-hydroxy-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B270657.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)